molecular formula C21H19FO5 B3537815 methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3537815
M. Wt: 370.4 g/mol
InChI Key: BKTKHJXYCZNZRW-UHFFFAOYSA-N
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Description

Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative featuring a 4,8-dimethylcoumarin core substituted at the 7-position with a 2-fluorobenzyl ether group and at the 3-position with a methyl acetate moiety. Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities . This compound is synthesized via nucleophilic aromatic substitution, where the phenolic hydroxyl group of the intermediate methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate reacts with 2-fluorobenzyl bromide in the presence of potassium carbonate in acetone . The 2-fluorobenzyl group enhances lipophilicity and may influence binding to biological targets such as anion transporters or enzymes like carbonic anhydrases .

Properties

IUPAC Name

methyl 2-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO5/c1-12-15-8-9-18(26-11-14-6-4-5-7-17(14)22)13(2)20(15)27-21(24)16(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKHJXYCZNZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process:

  • Starting Materials: : The synthesis begins with commercially available precursors such as 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 2-fluorobenzyl bromide.

  • Reaction Steps
    • Etherification: : The 7-hydroxy group of the chromen-2-one moiety is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in acetone. This results in the formation of the 7-(2-fluorobenzyl)oxy derivative.

    • Esterification: : The resultant compound is then subjected to an esterification reaction with methanol and an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

While the compound's production on an industrial scale might follow similar synthetic routes, the processes are optimized for yield, cost-effectiveness, and scalability. Key considerations include solvent recovery, purity of reagents, and waste management.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically transforming the chromen-2-one core.

  • Reduction: : It is less common but reduction reactions may reduce certain functional groups if needed.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are likely, particularly at the fluorobenzyl group.

Common Reagents and Conditions Used in these Reactions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Acetone, ethanol, dichloromethane, depending on the reaction type

Major Products Formed from these Reactions

  • Oxidation can lead to the formation of hydroxylated derivatives or quinones.

  • Substitution reactions could introduce various functional groups at the fluorobenzyl site.

Scientific Research Applications

Medicinal Chemistry

Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is being studied for its potential pharmacological properties:

  • Anticancer Activity : Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the 2-fluorobenzyl group may enhance the compound's interaction with biological targets, potentially leading to improved anticancer efficacy .
  • Antimicrobial Properties : Some studies have shown that modified coumarins possess antimicrobial activity. This compound's structure suggests it may inhibit bacterial growth, making it a candidate for further exploration in developing new antibiotics .

Agricultural Chemistry

Coumarin derivatives are also investigated for their use as agrochemicals:

  • Plant Growth Regulators : Compounds like this compound can affect plant growth and development. Their application in agriculture could lead to enhanced crop yields and resistance to environmental stressors .

Material Science

The unique chemical structure of this compound allows it to be explored for applications in material science:

  • Fluorescent Dyes : The presence of the coumarin moiety makes this compound suitable for use as a fluorescent dye in various applications, including biological imaging and sensor technology .

Case Study 1: Anticancer Research

A study conducted on various coumarin derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest a promising avenue for developing novel anticancer agents based on this compound .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of coumarin derivatives, this compound showed notable activity against gram-positive bacteria. The study highlighted its potential as a lead compound for antibiotic development, especially against resistant strains .

Mechanism of Action

The compound's mechanism of action involves interactions with biological targets:

  • Enzyme Inhibition: : As a potential inhibitor of enzymes such as cytochrome P450s or kinases, it binds to active sites, disrupting normal enzyme function.

  • Pathways Involved: : It may interfere with signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in the substituents at the 7-position (benzyloxy or oxyethoxy groups) and halogenation patterns. Key examples include:

Compound Name Substituent at 7-Position Molecular Weight Yield (%) Melting Point (°C) Key Biological Activity Reference
Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 2-Fluorobenzyloxy 386.38* ~96† Not reported SLC26A3 inhibition (constipation therapy)
Methyl 2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (3ba) 3-Bromobenzyloxy 431.3 96 Not reported SLC26A3 inhibition
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chlorobenzyloxy 386.83 Not reported Not reported Not reported
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 3-Fluorobenzyloxy 372.36 Not reported Not reported Not reported
Methyl 2-(7-(2-(4-bromophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163c) 2-(4-Bromophenyl)-2-oxoethoxy 447.3 46.1 Not reported Carbonic anhydrase inhibition
Methyl 2-(7-(2-(2,4-difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163h) 2-(2,4-Difluorophenyl)-2-oxoethoxy 408.35 49.0 188–190 Carbonic anhydrase inhibition
Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 4-tert-Butylbenzyloxy 408.49 Not reported Not reported Not reported

*Calculated from molecular formula C₂₁H₁₉FO₅. †Assumed based on similar synthesis conditions in .

Key Observations:

Substituent Effects on Yield : Brominated analogs (e.g., 3ba) achieve higher yields (~96%) compared to derivatives with bulkier substituents (e.g., EMAC10163c: 46.1%), likely due to the reactivity of benzyl halides in nucleophilic substitution .

Halogen Position : Fluorine at the 2-position (target compound) vs. 3-position () may alter steric and electronic interactions with target proteins, influencing activity .

Biological Targets :

  • SLC26A3 Inhibitors : Bromo and fluoro benzyloxy derivatives (e.g., 3ba, target compound) are potent inhibitors of intestinal anion transporters, relevant for anti-absorptive constipation therapy .
  • Carbonic Anhydrase Inhibitors : EMAC series compounds with oxyethoxy substituents (e.g., EMAC10163h) selectively target tumor-associated isoforms .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine and bromine enhance binding to anion transporters (SLC26A3) by increasing electrophilicity .
  • Bulkier Substituents : The 4-tert-butylbenzyl group () may reduce solubility but improve membrane permeability .
  • Oxyethoxy Linkers : EMAC derivatives with ketone-containing side chains (e.g., EMAC10163h) show higher selectivity for carbonic anhydrase isoforms due to hydrogen-bonding interactions .

Notes

Synthetic Considerations : Reaction time and solvent polarity significantly impact yields. For example, refluxing in acetone for 24 hours maximizes substitution efficiency .

Analytical Tools : SHELXL and WinGX are critical for crystallographic refinement , while HPLC-UV ensures compound purity .

Biological Relevance : Fluorinated coumarins are promising for targeted therapies due to fluorine’s unique pharmacokinetic effects, including enhanced metabolic stability .

Biological Activity

Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a notable compound within the class of coumarin derivatives, recognized for its diverse biological activities. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound features a chromen-2-one core structure, which is modified by a 2-fluorobenzyl ether group and an acetate moiety. The molecular formula is C21H19FO5C_{21}H_{19}FO_{5} with a molecular weight of 370.37 g/mol. The structural characteristics significantly influence its biological properties.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, particularly through mechanisms that involve the disruption of bacterial DNA synthesis and function.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells via modulation of specific signaling pathways. The compound's ability to interact with enzymes involved in cell proliferation makes it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, indicating its potential use in managing inflammatory diseases.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Receptor Modulation : The compound can modulate receptor activity on cell membranes, influencing downstream signaling pathways associated with cell survival and proliferation.

Comparative Analysis

To better understand its efficacy and potential applications, a comparative analysis with similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
7-[ (2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-3-oneSimilar chromenone coreDifferent halogen substituents affecting biological activity
6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-oneVariation in halogen groupsDistinct biological profiles due to structural differences
Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetateContains an ethyl instead of methyl groupVariations in solubility and reactivity

Case Studies

  • Anticancer Research : A study investigating the effects of this compound on various cancer cell lines revealed a significant reduction in cell viability at concentrations above 10μM10\mu M. The IC50 values were determined to be around 15μM15\mu M, indicating moderate potency compared to standard chemotherapeutic agents.
  • Anti-inflammatory Trials : In vivo studies using animal models showed that administration of this compound resulted in a marked decrease in paw edema induced by carrageenan. This suggests its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves a multi-step process:

Core formation : Condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under acidic conditions to form the chromenone core .

O-Alkylation : Reaction of the hydroxyl group at the 7-position with 2-fluorobenzyl bromide using a base (e.g., K₂CO₃) in acetone under reflux .

  • Optimization :

  • Use anhydrous solvents (e.g., acetone) to minimize side reactions.
  • Control reaction temperature (reflux at 56°C for alkylation) and stoichiometric excess of 2-fluorobenzyl bromide (1.2–1.5 eq.) to drive the reaction to completion .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-fluorobenzyloxy group at δ 5.2–5.4 ppm for -OCH₂-; methyl ester at δ 3.7–3.8 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~414.34 g/mol) with mass accuracy <3 ppm .
    • Chromatography :
  • HPLC : Use a C18 column with water/acetonitrile (0.1% formic acid) gradient to assess purity (>95%) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data for fluorinated coumarin derivatives be resolved?

  • Analysis Framework :

  • Compare substituent effects: For example, 3-fluorobenzyl analogs () show anti-inflammatory activity, while 2-fluorobenzyl derivatives (as in this compound) may exhibit altered target binding due to steric/electronic differences .
  • Use molecular docking to predict interactions with enzymes (e.g., COX-2) and validate via in vitro assays (e.g., LPS-induced inflammation models) .
    • Experimental Design :
  • Synthesize analogs with varying fluorobenzyl positions (2-, 3-, 4-F) and test in parallel biological assays to isolate positional effects .

Q. What strategies can be employed to design structure-activity relationship (SAR) studies for this compound?

  • Key Modifications :

  • Ester hydrolysis : Replace the methyl ester with a carboxylic acid to assess bioavailability and target affinity .
  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4- or 8-positions to study electronic effects on reactivity .
    • Biological Testing :
  • Prioritize kinase inhibition assays (e.g., PI3K/AKT pathway) and apoptosis markers (e.g., caspase-3 activation) to link structural changes to mechanistic outcomes .

Q. How can crystallographic data resolve uncertainties in the compound’s conformational stability?

  • Crystallography Workflow :

Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) .

Refinement : Apply SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualization .

  • Outcome :

  • Identify intramolecular interactions (e.g., H-bonding between the carbonyl and fluorobenzyl group) that stabilize the active conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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